4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including fluoro, methoxy, hydroxy, and morpholinyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzoyl intermediate: This step involves the reaction of 3-fluoro-4-methoxybenzoic acid with appropriate reagents to form the benzoyl intermediate.
Hydroxylation and methoxylation:
Pyrrolone ring formation: The final step involves the cyclization of the intermediate to form the pyrrolone ring, which is facilitated by the presence of the morpholinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The fluoro and methoxy groups can be reduced under specific conditions to form corresponding hydroxy or amino derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups may yield ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-fluoro-3-nitrobenzoate: Shares the fluoro and methoxy groups but differs in the presence of the nitro group and the absence of the pyrrolone ring.
3-methoxytyramine: Contains the methoxy and hydroxy groups but lacks the fluoro and morpholinyl groups.
Uniqueness
4-(3-Fluoro-4-methoxybenzoyl)-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one is unique due to its combination of functional groups and the presence of the pyrrolone ring, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C26H29FN2O7 |
---|---|
Molecular Weight |
500.5 g/mol |
IUPAC Name |
(4E)-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H29FN2O7/c1-34-20-7-5-17(14-18(20)27)24(31)22-23(16-4-6-19(30)21(15-16)35-2)29(26(33)25(22)32)9-3-8-28-10-12-36-13-11-28/h4-7,14-15,23,30-31H,3,8-13H2,1-2H3/b24-22+ |
InChI Key |
IXUMEOBCSIDBEX-ZNTNEXAZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)/O)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC(=C(C=C4)O)OC)O)F |
Origin of Product |
United States |
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